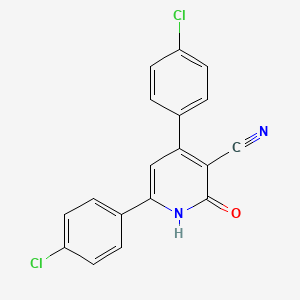

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

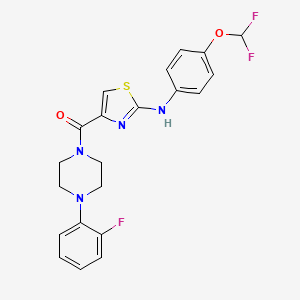

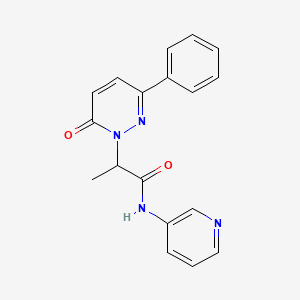

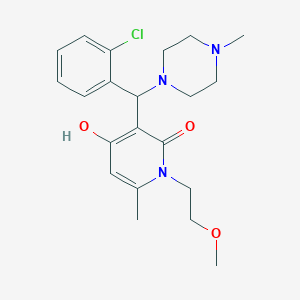

The synthesis of similar compounds has been reported in the literature. For example, a study reported the synthesis of new metal complexes of “4,6-bis(4-chlorophenyl)-2-amino-1,2-dihydropyridine-3-carbinitrile” with Co(II), Ni(II), and Cu(II) . Another study reported the synthesis of a novel series of 4,6-disubstituted 2-aminopyrimidines as RAGE inhibitors .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the compound “3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one” was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen

- Anticancer Agents : Researchers explore derivatives of this compound for their potential as anticancer agents. Their unique chemical structure may inhibit tumor growth or metastasis .

- Kinase Inhibitors : The compound’s structural features make it a candidate for developing kinase inhibitors, which play a crucial role in regulating cellular processes .

- Organic Semiconductors : Scientists investigate its use as an organic semiconductor due to its electron-rich aromatic rings. These materials find applications in organic photovoltaics, organic field-effect transistors, and light-emitting diodes .

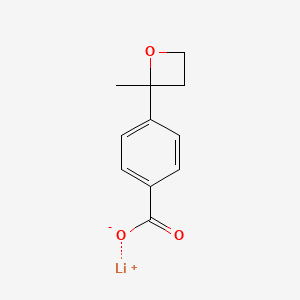

- Transition Metal Complexes : The compound reacts with transition metals (e.g., Mn, Fe, Co, Ni) to form metal complexes. These complexes exhibit interesting spectroscopic, structural, and thermal properties .

- Agrochemicals : Researchers explore its potential as a pesticide or herbicide due to its chlorinated aromatic rings. These compounds can selectively target pests or unwanted plants .

- Fluorescent Probes : The compound’s fluorescence properties make it useful as a probe in biological studies. Researchers investigate its interactions with biomolecules and cellular imaging applications .

- Reaction Intermediates : Chemists study its reactivity in various reactions, such as nucleophilic substitutions or cyclizations. Understanding its behavior as a reaction intermediate aids in designing efficient synthetic routes .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Coordination Chemistry and Metal Complexes

Pesticide and Herbicide Research

Photophysical Studies and Fluorescence Applications

Synthetic Chemistry and Reaction Intermediates

Eigenschaften

IUPAC Name |

4,6-bis(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFATSGLGPFVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine](/img/structure/B2624399.png)

![4-nitro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2624404.png)

![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2624405.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)

![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)

![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2624417.png)